molecular formula C4H9N B123190 (Aminomethyl)cyclopropane CAS No. 2516-47-4

(Aminomethyl)cyclopropane

Cat. No. B123190
CAS RN: 2516-47-4
M. Wt: 71.12 g/mol
InChI Key: IGSKHXTUVXSOMB-UHFFFAOYSA-N
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Description

“(Aminomethyl)cyclopropane” is a cyclic compound with structural analogy to glycine . It is also known as Cyclopropanemethylamine . It has been used in studies of potential inhibitors of the glycine cleavage system of brain and liver mitochondria .


Synthesis Analysis

The synthesis of “(Aminomethyl)cyclopropane” has been reported in several studies. For instance, a study reported the formation of α-cyclopropyl ketones via hydrogen borrowing catalysis and subsequent intramolecular displacement . Another study reported the use of palladium-catalyzed allylic alkylation and Michael addition in the synthesis .


Molecular Structure Analysis

The molecular structure of “(Aminomethyl)cyclopropane” is represented by the linear formula C3H5CH2NH2 . Its molecular weight is 71.12 . The IUPAC Standard InChI is InChI=1S/C4H9N/c5-3-4-1-2-4/h4H,1-3,5H2 .


Chemical Reactions Analysis

“(Aminomethyl)cyclopropane” has been involved in various chemical reactions. For example, a study reported the use of a palladium–aminomethyl complex for the catalysis of a series of aminomethylation reactions . Another study reported the scope of enantioselective γ-methylene C (sp3)–H arylation of aminomethyl-cyclopropanes .


Physical And Chemical Properties Analysis

“(Aminomethyl)cyclopropane” is a clear colorless to slightly yellow liquid . It has an assay of 97% and contains ≤15% water impurities . Its boiling point is 86 °C/758 mmHg (lit.) and it has a density of 0.82 g/mL at 25 °C (lit.) .

Scientific Research Applications

Medicine: Therapeutic Agent Synthesis

Cyclopropylmethanamine serves as a key intermediate in the synthesis of various therapeutic agents. Its structure is pivotal in the development of molecules with potential medicinal properties. For instance, it has been used in the synthesis of certain antidepressants and antihistamines, where the cyclopropyl group plays a crucial role in the pharmacokinetics and pharmacodynamics of these drugs .

Agriculture: Pesticide Development

In agriculture, Cyclopropylmethanamine is utilized in the synthesis of pesticides. Its incorporation into pesticide compounds can enhance their effectiveness against pests and diseases affecting crops. The compound’s stability and reactivity under various conditions make it a valuable component in agrochemical formulations .

Materials Science: Polymer Synthesis

The compound’s reactivity is exploited in materials science for the synthesis of polymers. Cyclopropylmethanamine can be used to introduce cyclopropyl groups into polymers, altering their physical properties such as durability and resistance to environmental factors .

Environmental Science: Pollution Remediation

Cyclopropylmethanamine has potential applications in environmental science, particularly in pollution remediation. It can be used to synthesize compounds that aid in the breakdown or sequestration of pollutants, thereby contributing to cleaner air and water .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, Cyclopropylmethanamine is used in studies of enzyme inhibitors, particularly those involved in the glycine cleavage system of brain and liver mitochondria. Its role in these studies helps in understanding metabolic pathways and designing drugs that can modulate enzyme activity .

Pharmacology: Anesthetic Properties

Cyclopropylmethanamine’s derivatives have been explored for their anesthetic properties. While not used directly, its derivatives have contributed to the development of anesthetics with rapid onset and recovery, although their use has been limited due to safety concerns .

Safety and Hazards

“(Aminomethyl)cyclopropane” is highly flammable and causes burns . It is recommended to keep it away from sources of ignition and avoid smoking near it . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c5-3-4-1-2-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSKHXTUVXSOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062482
Record name Cyclopropanemethanamine
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Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanemethylamine

CAS RN

2516-47-4
Record name Cyclopropanemethanamine
Source CAS Common Chemistry
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Record name Cyclopropanemethanamine
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Record name Cyclopropanemethanamine
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Record name Cyclopropanemethanamine
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Record name Cyclopropanemethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Aminomethyl)cyclopropane
Reactant of Route 2
(Aminomethyl)cyclopropane
Reactant of Route 3
(Aminomethyl)cyclopropane
Reactant of Route 4
(Aminomethyl)cyclopropane
Reactant of Route 5
(Aminomethyl)cyclopropane
Reactant of Route 6
(Aminomethyl)cyclopropane

Q & A

Q1: What is the molecular formula and weight of (aminomethyl)cyclopropane?

A1: The molecular formula of (aminomethyl)cyclopropane is C4H9N, and its molecular weight is 71.12 g/mol.

Q2: What spectroscopic techniques are used to characterize (aminomethyl)cyclopropane?

A2: Researchers utilize various spectroscopic techniques to characterize (aminomethyl)cyclopropane, including Infrared (IR) spectroscopy, Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and photoelectron spectroscopy. []

Q3: How does complexation with borane affect the structure of (aminomethyl)cyclopropane?

A3: Complexation with borane leads to a slight elongation of the C-C bond and shortening of the C-N bond in (aminomethyl)cyclopropane, attributed to charge transfer during electron donation. []

Q4: How is computational chemistry employed in studying (aminomethyl)cyclopropane?

A4: Computational chemistry plays a crucial role in understanding the conformational equilibrium, intramolecular hydrogen bonding, and dipole moments of (aminomethyl)cyclopropane. Ab initio calculations, particularly at the MP2/6-311+G(d,p) level of theory, have been instrumental in predicting its structural parameters. []

Q5: What insights have been gained from computational studies on the conformational stability of (aminomethyl)cyclopropane?

A5: Computational studies, using methods like MP2 and B3LYP with various basis sets, have revealed the conformational preferences of (aminomethyl)cyclopropane. Notably, the inclusion of diffuse functions in these calculations significantly influences the predicted stability order of different conformers. []

Q6: How does the stereochemistry of the cyclopropane ring impact the biological activity of (aminomethyl)cyclopropane derivatives?

A6: Stereochemistry plays a crucial role in determining the biological activity of (aminomethyl)cyclopropane derivatives. For instance, in a series of indole cyclopropylmethylamines studied as serotonin reuptake inhibitors, the (1S,2S)-trans cyclopropane configuration exhibited significantly higher affinity for the serotonin transporter (hSERT) compared to the corresponding cis isomers. []

Q7: What is the effect of N-substitution on the affinity of indole cyclopropylmethylamines for hSERT?

A7: N-substitution on the indole ring generally leads to a decrease in binding affinity for hSERT. Studies on indole cyclopropylmethylamines suggest that either a hydrogen-bonding interaction or limited steric tolerance near the indole nitrogen is crucial for high affinity. []

Q8: Describe a synthetic route to access racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid.

A8: Racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid can be synthesized through a sequence involving iodocarbocyclization, azidation, saponification, and reduction of dimethyl 2-allylmalonate. This pathway avoids undesired side reactions like ring-opening or lactamization. []

Q9: How are borylated (aminomethyl)cyclopropanes synthesized?

A9: Borylated (aminomethyl)cyclopropanes can be synthesized using lithiated 1,1-diborylalkanes as nucleophiles in reactions with α-halo or α-tosyl aziridines. This reaction exhibits high diastereoselectivity, allowing for the controlled formation of up to three stereocenters in a single step. []

Q10: How are chiral cyclopropylmethanols converted into enantioenriched cyclopropylmethylamines?

A10: Enantioenriched cyclopropylmethylamines are best synthesized from the corresponding chiral cyclopropylmethanols. The conversion typically involves activation of the alcohol followed by substitution with an amine nucleophile. This approach avoids potential racemization issues associated with direct cyclopropanation of amines. []

Q11: What are some potential applications of palladium-catalyzed C-H arylation of cyclopropylmethylamines?

A11: Palladium-catalyzed C-H arylation of cyclopropylmethylamines offers a valuable route to access chiral cis-aryl-cyclopropylmethylamines. These compounds are potential building blocks for pharmaceuticals and agrochemicals due to their unique structural features and biological relevance. [, ]

Q12: What is the significance of 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid in drug development?

A12: 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid is a constrained γ-amino dicarboxylic acid that has shown potential as a lead compound in drug discovery. Its ability to bind to bovine serum albumin (BSA) suggests its potential for transfer through the bloodstream, a critical factor for drug efficacy. [, ]

Q13: What biological activities have been reported for derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid?

A13: Derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have shown promising antidepressant activity in animal models. Some derivatives were found to be more potent than standard antidepressants like imipramine and desipramine. []

Q14: How do sigma receptor ligands, particularly those containing the 1-phenyl-2-cyclopropylmethylamine scaffold, impact tissue transglutaminase (TG-2) expression?

A14: Sigma receptor ligands, especially those based on the 1-phenyl-2-cyclopropylmethylamine structure, have demonstrated differential modulation of tissue transglutaminase (TG-2) expression in astroglial cells. This finding suggests a potential role for these ligands in regulating cellular processes involving TG-2. []

Q15: Have any (aminomethyl)cyclopropane derivatives progressed to clinical trials?

A15: Yes, Midalcipran (INN), chemically known as 1-phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane hydrochloride, has undergone clinical trials as a potential antidepressant. [, , ]

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